Stereochemical Purity: Defined (S)-Enantiomer vs. Racemic (±)11-HEPE with Undefined Activity
11(S)-HEPE is supplied as the pure (S)-enantiomer with a defined stereochemical configuration critical for its biological activity . In contrast, the commonly available alternative, (±)11-HEPE, is a racemic mixture containing equal amounts of 11(S)-HEPE and 11(R)-HEPE, produced by non-enzymatic oxidation. Critically, the biological activity of (±)11-HEPE has not been clearly documented, making it an unsuitable substitute for studies requiring defined stereospecific signaling .
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | 100% 11(S)-enantiomer |
| Comparator Or Baseline | (±)11-HEPE: 50% 11(S)-HEPE, 50% 11(R)-HEPE |
| Quantified Difference | Absolute purity of active (S)-enantiomer vs. undefined mixture activity |
| Conditions | Commercial product specification; purity ≥98% |
Why This Matters
This ensures that experimental outcomes are attributable to the stereospecific activity of the (S)-enantiomer, not confounded by an undefined racemic mixture.
